molecular formula C5H11F B3054227 Propane, 1-fluoro-2,2-dimethyl- CAS No. 59006-05-2

Propane, 1-fluoro-2,2-dimethyl-

Cat. No. B3054227
CAS RN: 59006-05-2
M. Wt: 90.14 g/mol
InChI Key: CZJHAXLHYWLWBS-UHFFFAOYSA-N
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Description

Propane, 1-fluoro-2,2-dimethyl- is a chemical compound with the molecular formula C<sub>5</sub>H<sub>11</sub>F . It falls under the category of halogenated hydrocarbons . The compound consists of a propane backbone (three carbon atoms) with a fluorine atom substituted at one of the carbon positions. The presence of fluorine imparts unique properties to this compound.



Synthesis Analysis

The synthesis of 1-fluoro-2,2-dimethylpropane involves introducing a fluorine atom into a propane molecule. Various synthetic routes can achieve this, including electrophilic fluorination or nucleophilic substitution . Researchers have explored different methods to optimize yield and selectivity.



Molecular Structure Analysis

The molecular structure of 1-fluoro-2,2-dimethylpropane consists of three carbon atoms (forming a propane chain), eleven hydrogen atoms, and one fluorine atom. The fluorine atom is attached to one of the terminal carbon atoms. The compound’s spatial arrangement influences its reactivity and physical properties.



Chemical Reactions Analysis


  • Halogenation : Due to the presence of the fluorine atom, 1-fluoro-2,2-dimethylpropane can undergo halogenation reactions. For instance, it can react with chlorine or bromine to form corresponding halogenated derivatives.

  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles (e.g., hydroxide ions or amines).



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Molecular Weight : Approximately 90.14 g/mol .

    • Boiling Point : Varies depending on pressure, but typically around -20°C .

    • Density : Less dense than water.

    • Appearance : Colorless liquid.



  • Chemical Properties :

    • Stability : Generally stable under normal conditions.

    • Solubility : Soluble in organic solvents.

    • Flammability : Combustible; handle with care.




Scientific Research Applications

Fluorocarbon Tracers in Hydrology

Fluorocarbons, including compounds similar to "Propane, 1-fluoro-2,2-dimethyl-", have been explored for their potential as hydrological tracers. Their stability and non-reactivity make them suitable for detecting groundwater flow and atmospheric water recharge sources (Thompson, Hayes, & Davis, 1974).

Intermolecular Interaction Studies

Research into the intermolecular interactions of isomeric pairs of fluoro propane, including "Propane, 1-fluoro-2,2-dimethyl-", provides insights into their physical properties like boiling points, critical temperatures, and vaporization heats. Such studies are crucial for understanding the behavior of these compounds in various applications (Yamamoto, Kitao, & Nakanishi, 1994).

Computer Simulation of Molecules

The molecular dynamics of compounds structurally related to "Propane, 1-fluoro-2,2-dimethyl-" have been studied through computer simulations. These studies are significant for understanding the behavior of such molecules under different conditions, such as varying pressures (Evans, 1983).

Spectroscopy of Chemically Linked Dimers

Spectroscopic studies of chemically linked dimers, including those similar to "Propane, 1-fluoro-2,2-dimethyl-", provide valuable information on their optical properties. This research can be useful in developing materials for optical applications (Levinsky & Wiersma, 1984).

Synthesis and Properties for Fuel-cell Applications

The synthesis of polymers containing fluorenyl groups, including those related to "Propane, 1-fluoro-2,2-dimethyl-", demonstrates their potential in fuel-cell applications. Such compounds exhibit promising properties like high proton conductivity (Bae, Miyatake, & Watanabe, 2009).

Synthesis of Novel Heterocyclic Compounds

The development of synthetic routes for compounds structurally related to "Propane, 1-fluoro-2,2-dimethyl-" contributes to the field of heterocyclic chemistry, which is essential for pharmaceuticals and materials science (Matos et al., 2002).

Safety And Hazards


  • Toxicity : Limited toxicity data available; handle with caution.

  • Flammability : As with any flammable organic compound, avoid open flames and sparks.

  • Health Risks : Inhalation or skin contact may cause irritation. Use appropriate protective measures.


Future Directions


  • Synthetic Optimization : Researchers can explore more efficient and environmentally friendly methods for synthesizing this compound.

  • Applications : Investigate potential applications in organic synthesis, pharmaceuticals, or materials science.


properties

IUPAC Name

1-fluoro-2,2-dimethylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F/c1-5(2,3)4-6/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJHAXLHYWLWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436192
Record name 1-fluoro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2,2-dimethylpropane

CAS RN

59006-05-2
Record name 1-fluoro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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